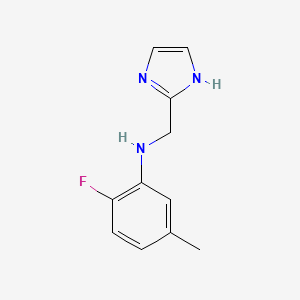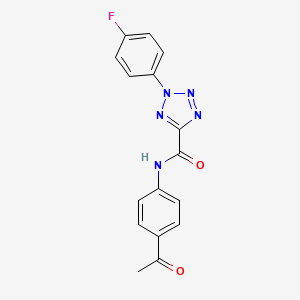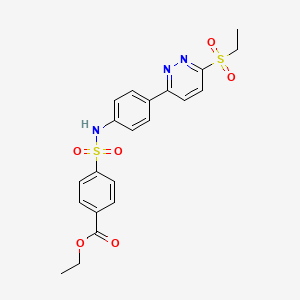![molecular formula C20H18Cl2F3N5O B2994941 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone CAS No. 303986-15-4](/img/structure/B2994941.png)
6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone is a synthetic organic compound belonging to the quinoxalinone family. This compound exhibits various pharmacological properties, making it a significant subject of study in medicinal chemistry. Its structural uniqueness, incorporating both chlorinated and trifluoromethylated pyridinyl groups, adds to its interest.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone typically involves a multi-step process:
Formation of the quinoxaline core: : The quinoxaline backbone is prepared through the condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound.
Substitution reactions:
Attachment of the pyrrolidinyl group: : The pyrrolidinyl group is then introduced via nucleophilic substitution reactions, typically employing an amine or amide group as the nucleophile.
Final modifications: : Additional functional groups, such as the trifluoromethyl group, are introduced through further reactions like halogen exchange or selective fluorination.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using scalable methods, ensuring consistency and purity. The process involves:
Bulk synthesis of intermediates: : Large-scale production of quinoxaline derivatives and chlorinated pyridinyl precursors.
Optimization of reaction conditions: : Employing catalysts and solvents that maximize yields and minimize by-products.
Purification techniques: : Advanced purification methods such as recrystallization, chromatography, and distillation ensure the final product's high purity.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes: 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms to form oxidized derivatives.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: : Replacement of functional groups with other groups under suitable conditions.
Oxidizing agents: : Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic conditions.
Reducing agents: : Lithium aluminum hydride, sodium borohydride, or hydrogen gas over palladium catalysts.
Substitution reagents: : Halogenating agents (chlorine, bromine), alkylating agents (alkyl halides), and acylating agents (acid chlorides).
Oxidized products: : Quinones, oximes, or N-oxides.
Reduced products: : Hydroquinones, amines, or alcohols.
Substitution products: : Halogenated derivatives, alkylated or acylated compounds.
Aplicaciones Científicas De Investigación
Chemistry: This compound is studied for its potential as a versatile building block in organic synthesis. Its unique structure allows for further functionalization, enabling the creation of complex molecules with desired properties.
Biology: In biological research, it is used as a probe to study cellular mechanisms and as a potential therapeutic agent in drug development. Its interactions with biological targets are of particular interest.
Medicine: Medically, it holds promise as a lead compound in developing drugs for treating various diseases
Industry: Industrially, it is used in the production of specialized chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone involves its interaction with specific molecular targets within cells. It binds to certain enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular pathways vary depending on the context of its use, but often involve modulation of signal transduction, gene expression, or protein activity.
Comparación Con Compuestos Similares
Similar Compounds:
6-chloro-1-(2-{[3-chloro-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone: : Lacks the trifluoromethyl group, leading to different pharmacological properties.
1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone: : Lacks the 6-chloro substituent, affecting its chemical reactivity and interactions.
6-chloro-1-(2-{[2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone: : Lacks both the chlorinated and trifluoromethylated groups, resulting in a distinct pharmacological profile.
Uniqueness: The presence of both chlorinated and trifluoromethylated pyridinyl groups, along with the quinoxalinone and pyrrolidinyl moieties, distinguishes 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone from its analogs. These structural features contribute to its unique chemical reactivity, biological activity, and potential therapeutic applications.
Hope this thorough exploration of this compound provides the insight you need!
Propiedades
IUPAC Name |
6-chloro-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-pyrrolidin-1-ylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2F3N5O/c21-13-3-4-16-15(10-13)28-18(29-6-1-2-7-29)19(31)30(16)8-5-26-17-14(22)9-12(11-27-17)20(23,24)25/h3-4,9-11H,1-2,5-8H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFDQMZKZVMQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC(=C3)Cl)N(C2=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2994859.png)


![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2994862.png)

![N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2994868.png)
![3-ethyl-N-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2994871.png)
![6-[[4-(4-ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2994872.png)
![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2994874.png)


![N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(propan-2-yl)ethanediamide](/img/structure/B2994878.png)

